molecular formula C15H14O3 B8717262 (4-Methylphenoxy)(phenyl)acetic acid

(4-Methylphenoxy)(phenyl)acetic acid

Cat. No.: B8717262
M. Wt: 242.27 g/mol
InChI Key: FZOJWMLWBZBDCV-UHFFFAOYSA-N
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Description

(4-Methylphenoxy)acetic acid (CAS RN: 940-64-7) is a substituted phenoxyacetic acid derivative with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. It is a white to pale yellow crystalline solid with a melting point of 140–142°C . The compound is structurally characterized by a phenoxy group substituted with a methyl group at the para position, linked to an acetic acid moiety.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-(4-methylphenoxy)-2-phenylacetic acid

InChI

InChI=1S/C15H14O3/c1-11-7-9-13(10-8-11)18-14(15(16)17)12-5-3-2-4-6-12/h2-10,14H,1H3,(H,16,17)

InChI Key

FZOJWMLWBZBDCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenyl-2-(p-tolyl)acetic Acid

Molecular Formula : C₁₅H₁₄O₂
Key Features :

  • Contains two aryl groups (phenyl and p-tolyl) attached to the α-carbon of acetic acid.
Property (4-Methylphenoxy)acetic Acid 2-Phenyl-2-(p-tolyl)acetic Acid
Molecular Weight 166.17 g/mol 226.27 g/mol
Substituents 4-Methylphenoxy Phenyl + p-tolyl
Biological Activity Enzyme inhibition Anti-inflammatory (hypothesized)
Key References

4-Chloro-2-methylphenoxy Acetic Acid

Molecular Formula : C₉H₉ClO₃
Key Features :

  • Studied for its physicochemical properties and biological interactions using computational methods .
Property (4-Methylphenoxy)acetic Acid 4-Chloro-2-methylphenoxy Acetic Acid
Molecular Weight 166.17 g/mol 200.62 g/mol
Substituents 4-Methylphenoxy 2-Chloro + 4-methylphenoxy
Key Applications Pesticide intermediate Research on electronic properties
Key References

Phenyl Acetic Acid Derivatives

Example: 2-(4-Benzoylphenyl)acetic Acid

Molecular Formula : C₁₅H₁₂O₃
Key Features :

  • Contains a benzoyl group, enabling conjugation with biomolecules.
  • Identified as a metabolite in biochemical pathways involving L-phenylalanine .
Property (4-Methylphenoxy)acetic Acid 2-(4-Benzoylphenyl)acetic Acid
Molecular Weight 166.17 g/mol 240.26 g/mol
Substituents 4-Methylphenoxy Benzoylphenyl
Biological Role Enzyme inhibition Metabolic intermediate
Key References

Phenyl Esters of Acetic Acid

Example : p-Nitrophenyl Acetate
Key Features :

  • Used in studying acylation mechanisms of enzymes like chymotrypsin.
  • Exhibits a second-order acylation rate constant of 1425 M⁻¹s⁻¹ at pH 7.47, higher than most phenoxyacetic acids due to the electron-withdrawing nitro group .
Property (4-Methylphenoxy)acetic Acid p-Nitrophenyl Acetate
Reactivity Moderate High (due to nitro group)
Enzymatic Studies Limited Extensive
Key References

Research Findings and Mechanistic Insights

Enzyme Inhibition and Drug Metabolism

  • (4-Methylphenoxy)acetic acid disrupts metabolic pathways by competitively inhibiting enzymes involved in drug metabolism .
  • In contrast, phenyl acetic acid (PAA) enhances plant shoot formation when combined with BAP (6-benzylaminopurine), demonstrating its role in regulating plant growth .

Data Discrepancies and Limitations

  • Melting Point Conflict: reports a melting point of 140–142°C for (4-Methylphenoxy)acetic acid, while cites 54–56°C.

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